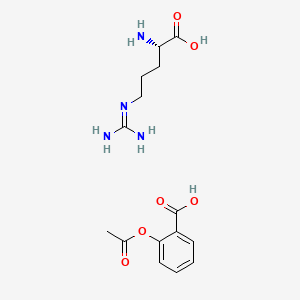

L-Arginine acetylsalicylate

説明

L-Arginine acetylsalicylate is a compound formed by the combination of L-Arginine, an amino acid, and acetylsalicylic acid, commonly known as aspirin. This compound is a soluble salt that combines the alkaline nature of L-Arginine with the acidic nature of acetylsalicylic acid. It is known for its pharmacological properties, which include antipyretic, analgesic, and anti-inflammatory effects .

準備方法

Synthetic Routes and Reaction Conditions: L-Arginine acetylsalicylate is synthesized by reacting L-Arginine with acetylsalicylic acid. The reaction typically involves dissolving both compounds in a suitable solvent, such as water or ethanol, and allowing them to react under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where precise control of temperature, pH, and concentration is maintained. The product is then subjected to purification processes, such as filtration and drying, to obtain the final crystalline form .

化学反応の分析

Types of Reactions: L-Arginine acetylsalicylate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, it can hydrolyze to form L-Arginine and acetylsalicylic acid.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Substitution: The acetyl group can be substituted under certain conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed:

Hydrolysis: L-Arginine and acetylsalicylic acid.

Oxidation: Oxidized derivatives of L-Arginine and acetylsalicylic acid.

Substitution: Substituted acetylsalicylic acid derivatives.

科学的研究の応用

L-Arginine acetylsalicylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent.

Industry: Utilized in the formulation of pharmaceuticals and other health-related products

作用機序

L-Arginine acetylsalicylate exerts its effects through multiple mechanisms:

Cyclooxygenase Inhibition: The acetylsalicylic acid component inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing the synthesis of prostaglandins and thromboxanes, which are mediators of inflammation and pain.

Nitric Oxide Production: L-Arginine serves as a precursor for nitric oxide synthesis, which plays a role in vasodilation and immune response modulation.

類似化合物との比較

L-Arginine acetylsalicylate can be compared with other similar compounds, such as:

Lysine acetylsalicylate: Another soluble form of acetylsalicylic acid, used for its rapid onset of action in pain management.

Arginine butyrate: A derivative of L-Arginine with butyric acid, studied for its potential therapeutic effects.

Arginine nicotinate: A combination of L-Arginine and nicotinic acid, used for its vasodilatory properties.

Uniqueness: this compound is unique due to its dual functionality, combining the anti-inflammatory and analgesic properties of acetylsalicylic acid with the physiological benefits of L-Arginine, such as nitric oxide production and immune modulation .

生物活性

L-Arginine acetylsalicylate is a compound formed by the combination of L-arginine, an amino acid, and acetylsalicylic acid (aspirin). This hybrid compound is investigated for its potential therapeutic benefits, particularly in cardiovascular health, due to the synergistic effects of both components. L-arginine is known for its role in nitric oxide (NO) production, which is crucial for vascular function, while aspirin is recognized for its anti-inflammatory and antithrombotic properties.

The biological activity of this compound can be attributed to the following mechanisms:

- Nitric Oxide Production : L-arginine acts as a substrate for nitric oxide synthase, leading to increased NO levels. NO is a potent vasodilator that helps regulate blood flow and pressure.

- Antithrombotic Effects : Aspirin inhibits cyclooxygenase (COX) enzymes, reducing thromboxane A2 production, which decreases platelet aggregation and thrombus formation.

- Anti-inflammatory Properties : Both components exhibit anti-inflammatory effects, potentially reducing vascular inflammation associated with atherosclerosis and other cardiovascular diseases.

Cardiovascular Effects

Numerous studies have explored the cardiovascular benefits of L-arginine and its derivatives:

- Myocardial Ischemia : In a study comparing L-arginine and aspirin in rabbits with induced myocardial ischemia, L-arginine was found to be more effective than aspirin in reducing platelet aggregation and maintaining myocardial architecture . This suggests a potential advantage of L-arginine in managing coronary artery diseases.

- Endothelial Function : Research indicates that dietary L-arginine can restore endothelial function impaired by aspirin treatment. In rat models, L-arginine supplementation prevented aspirin-induced endothelial dysfunction by enhancing vasodilator prostanoid levels .

Inflammatory Conditions

L-arginine also shows promise in treating inflammatory conditions:

- Arthritis Models : A study demonstrated that L-arginine supplementation inhibited arthritis and bone erosion through metabolic reprogramming in various arthritis models. It directly blocked TNFα-induced osteoclastogenesis, indicating its potential use in inflammatory bone diseases .

Pregnancy Outcomes

In pregnant women at high risk for chronic hypertension, supplementation with L-arginine alongside low-dose aspirin showed significant improvements in blood pressure management without adverse effects on neonatal outcomes . This highlights the compound's potential role in maternal-fetal health.

Case Studies

- Chronic Hypertension in Pregnancy : A controlled trial involving 79 pregnant women assessed the effects of L-arginine combined with low-dose aspirin. Results indicated lower systolic and diastolic blood pressure values in the combined treatment group compared to those receiving only aspirin .

- Cardiovascular Risk Factors : A review of studies found that low-dose L-arginine supplementation significantly improved lipid profiles and reduced blood glucose levels in healthy adults, suggesting cardiovascular protective effects beyond its primary use .

Data Tables

特性

IUPAC Name |

2-acetyloxybenzoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.C6H14N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-5H,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXXGQLMXDIPQA-VWMHFEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885678 | |

| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37466-21-0, 54161-23-8 | |

| Record name | Aspirin arginine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037466210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(acetyloxy)-, compd. with L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054161238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine monoacetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FES8WRA60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。